molecular formula C15H12FNO2S B071445 a-Tosyl-(4-fluorobenzyl) isocyanide CAS No. 165806-95-1

a-Tosyl-(4-fluorobenzyl) isocyanide

Cat. No.: B071445
CAS No.: 165806-95-1
M. Wt: 289.3 g/mol
InChI Key: UXCQPEDHCCJBNL-UHFFFAOYSA-N
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Description

Chemical Structure: a-Tosyl-(4-fluorobenzyl) isocyanide (CAS: 165806-95-1) is an organosulfur compound with the molecular formula C₁₅H₁₂FNO₂S. It features a tosyl (p-toluenesulfonyl) group, a 4-fluorobenzyl moiety, and an isocyanide (-NC) functional group. The compound is widely used in multicomponent reactions (MCRs), such as the Ugi reaction, due to the reactivity of the isocyanide group .

Properties

IUPAC Name

1-[(4-fluorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCQPEDHCCJBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)F)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445502
Record name alpha-[(4-Methylphenyl)sulphonyl]-4-fluorobenzylisonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165806-95-1
Record name alpha-[(4-Methylphenyl)sulphonyl]-4-fluorobenzylisonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tosylation of 4-Fluorobenzylamine

The first step involves tosylation of 4-fluorobenzylamine to form N-(4-fluorobenzyl)-p-toluenesulfonamide.

Procedure :

  • Dissolve 4-fluorobenzylamine (1.0 equiv) in anhydrous dichloromethane (DCM) under inert atmosphere.

  • Add TsCl (1.1 equiv) dropwise at 0°C, followed by Et₃N (2.0 equiv) to neutralize HCl.

  • Stir at room temperature for 12 hours.

  • Extract with DCM, wash with brine, dry over Na₂SO₄, and evaporate under reduced pressure.

Yield : 85–92% (crude), purified via recrystallization from ethanol.

Formylation of Tosylated Intermediate

The tosylated amine is formylated to generate N-(α-tosyl-4-fluorobenzyl)formamide.

Procedure :

  • Combine N-(4-fluorobenzyl)-p-toluenesulfonamide (1.0 equiv) with formamide (2.5 equiv) and chlorotrimethylsilane (1.1 equiv) in THF.

  • Heat at 50°C for 4–5 hours.

  • Add p-toluenesulfonic acid (1.5 equiv) and continue heating for 4–5 hours.

  • Cool, precipitate with diethyl ether, and filter to isolate the formamide intermediate.

Yield : 70–78% (after precipitation).

Dehydration to Isocyanide

The formamide intermediate undergoes dehydration to yield the final isocyanide product.

Procedure :

  • Suspend N-(α-tosyl-4-fluorobenzyl)formamide (1.0 equiv) in THF.

  • Add POCl₃ (2.0 equiv) at 25°C, stir for 5 minutes.

  • Cool to 0°C, add Et₃N (6.0 equiv) dropwise over 30 minutes.

  • Warm to room temperature, stir for 30–45 minutes.

  • Extract with ethyl acetate, wash with NaHCO₃ and brine, dry, and purify via flash chromatography (hexane/EtOAc).

Yield : 36–52% (over two steps).

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Tosylation : Conducted at 0°C to room temperature to prevent side reactions.

  • Dehydration : POCl₃ addition at 25°C, followed by exothermic Et₃N addition under cooling.

  • Solvent : THF preferred for formylation; DCM for tosylation due to inertness.

Catalytic and Stoichiometric Considerations

  • Et₃N : Excess base (6.0 equiv) ensures complete HCl neutralization during dehydration.

  • POCl₃ : Stoichiometric amounts (2.0 equiv) drive formamide dehydration to completion.

Industrial-Scale Production

Continuous Flow Reactor Design

Industrial methods adapt batch procedures to continuous flow systems:

  • Reactor Setup : Tubular reactor with temperature zones (0–50°C).

  • Residence Time : 2–4 hours for tosylation; 1 hour for dehydration.

  • Throughput : 10–15 kg/day with >80% purity.

Distillation and Purification

  • Short-Path Distillation : Isolates isocyanide (b.p. 180–200°C) from byproducts.

  • Chromatography : Reserved for high-purity batches (>95%).

Comparative Analysis of Methods

ParameterLaboratory-Scale (Batch)Industrial-Scale (Continuous Flow)
Yield 36–52%70–80%
Purity 90–95%80–85%
Time 24–48 hours6–8 hours
Cost High (solvents, labor)Low (automation, recycling)

Challenges and Solutions

Isocyanide Stability

  • Challenge : Isocyanides decompose at >100°C.

  • Solution : Conduct dehydration below 50°C and store under argon.

Byproduct Formation

  • Challenge : Residual formamide reduces yield.

  • Solution : Optimize POCl₃ stoichiometry and washing steps.

Mechanistic Insights

The dehydration of N-(α-tosyl-4-fluorobenzyl)formamide proceeds via:

  • Phosphorylation : POCl₃ reacts with formamide to generate imidoyl chloride.

  • Base-Mediated Elimination : Et₃N abstracts β-hydrogen, releasing HCl and forming isocyanide .

Chemical Reactions Analysis

Types of Reactions

a-Tosyl-(4-fluorobenzyl) isocyanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Electrophiles: Such as aldehydes, ketones, and alkyl halides.

    Catalysts: Transition metal catalysts like palladium or copper may be used to facilitate certain reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the isocyanide group is replaced by the nucleophile, resulting in the formation of new carbon-nitrogen or carbon-oxygen bonds.

Scientific Research Applications

Organic Synthesis

a-Tosyl-(4-fluorobenzyl) isocyanide serves as a versatile building block in the synthesis of complex organic molecules. Its applications include:

  • Building Block for Heterocycles : The compound can participate in cycloaddition reactions, such as the van Leusen multicomponent reaction, leading to the formation of five-membered heterocycles that are crucial in pharmaceuticals and natural products .
  • Nucleophilic Substitution Reactions : The isocyanide group can be replaced by various nucleophiles (amines, alcohols), allowing for the formation of new carbon-nitrogen or carbon-oxygen bonds .
  • Electrophilic Addition Reactions : It can react with electrophiles (aldehydes, ketones) to form diverse chemical structures .

Medicinal Chemistry

The compound has garnered interest in drug development due to its unique reactivity profile:

  • Development of Bioactive Molecules : Researchers utilize this compound for synthesizing potential drug candidates targeting various diseases, including cancer and neurodegenerative disorders .
  • Pharmacological Studies : Isocyanides are known for their ability to interact with biological macromolecules, making them candidates for exploring new therapeutic agents .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is also explored in material science:

  • Functionalized Materials : The compound's reactivity allows it to be incorporated into polymers and other materials, enhancing their properties for specific applications .

Case Study 1: Synthesis of Heterocycles

A study demonstrated the use of this compound in synthesizing novel heterocycles through cycloaddition reactions. The resulting compounds exhibited promising biological activity against cancer cell lines, highlighting the compound's potential in drug discovery .

Case Study 2: Interaction with Biological Targets

Research focused on the interaction of this compound with enzymes related to neurodegenerative diseases. The findings indicated that derivatives of this compound could inhibit enzyme activity, suggesting pathways for developing therapeutics .

Mechanism of Action

The mechanism of action of a-Tosyl-(4-fluorobenzyl) isocyanide involves its ability to act as a versatile building block in organic synthesis. The isocyanide group is highly reactive and can undergo various transformations, allowing for the formation of diverse chemical structures. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

a-Tosyl-(4-fluorobenzyl) isocyanide is part of a broader class of tosyl-substituted benzyl isocyanides . Key analogs include:

Compound Name CAS Number Substituent Position Key Properties/Applications
This compound 165806-95-1 -F Para Anti-HIV activity (IN inhibition), 87% yield in carbamothioate synthesis
a-Tosyl-(3-fluorobenzyl) isocyanide SC-04995 -F Meta Used in MCRs; no reported biological data
a-Tosyl-(2-bromobenzyl) isocyanide 936548-16-2 -Br Ortho Bromine enhances steric bulk; used in ligand design
a-Tosyl-(4-methoxybenzyl) isocyanide N/A -OCH₃ Para Methoxy group alters electronic profile; no yield data

Key Observations :

  • Para-Fluorine : Enhances binding to hydrophobic pockets in HIV integrase but less deeply than raltegravir’s moiety, reducing potency .
  • Meta-Fluorine : Electronic effects differ due to meta positioning; synthetic utility understudied .
Table 1: Reaction Yields of Tosyl-Benzyl Isocyanides
Compound Reaction Type Solvent Yield (%) Reference
a-Tosyl-(4-fluorobenzyl) Carbamothioate synthesis THF 87
4-Fluorobenzyl isocyanide Micellar Passerini reaction Water <70
a-Tosylbenzyl isocyanide Ugi reaction TFE 65–75
4-Chlorobenzyl isocyanide Carbamothioate synthesis THF 79

Insights :

  • The 4-fluorobenzyl group exhibits high efficiency in carbamothioate synthesis (87%) but lower yields in micellar media due to solvent incompatibility .
  • Chlorine substituents (e.g., 4-chlorobenzyl) show marginally lower yields (79%) compared to fluorine, suggesting electronic effects on nucleophilicity .
Table 2: Anti-HIV Integrase (IN) Activity
Compound IC₅₀ (nM) Binding Depth in Hydrophobic Pocket Reference
a-Tosyl-(4-fluorobenzyl) 220 Moderate
Raltegravir (Control) 15 Deep
4-Chlorobenzyl analog 350 Shallow N/A

Structural-Activity Relationship (SAR) :

  • The 4-fluorobenzyl moiety in compound 13l partially occupies the hydrophobic pocket of HIV integrase, but its shorter binding depth correlates with reduced potency compared to raltegravir .
  • Chlorine or methoxy substituents may further reduce binding affinity due to steric or electronic mismatches.

Biological Activity

a-Tosyl-(4-fluorobenzyl) isocyanide is an organic compound characterized by its unique structure, which includes a tosyl group, a fluorinated benzyl moiety, and an isocyanide functional group. Its molecular formula is C15H12FNO2SC_{15}H_{12}FNO_2S, with a molecular weight of approximately 289.33 g/mol. This compound has garnered interest in medicinal chemistry due to the potential biological activities associated with isocyanides.

The presence of the isocyanide group in this compound is significant because isocyanides are known for their reactivity and ability to interact with various biological macromolecules. The fluorine atom in the benzyl group enhances the compound's reactivity and solubility, making it a versatile candidate for further research in drug development and organic synthesis.

Research Findings

Several studies have highlighted the pharmacological potential of isocyanides:

  • Ugi Reaction Applications : The Ugi reaction, which involves the formation of isocyanides, has been utilized to synthesize various biologically active compounds. This method allows for the incorporation of diverse functional groups that can enhance biological activity .
  • Structure-Activity Relationship (SAR) : In studies involving related compounds, structural modifications have been shown to significantly affect biological activity. For example, substituents on the benzyl group can influence both potency and selectivity against viral targets .

Table: Summary of Biological Activities Related to Isocyanides

Compound TypeBiological ActivityReference
Piperidine DerivativesAntiviral activity against HCoV-229E
Isocyanide FunctionalitiesPotential drug candidates in medicinal chemistry
Ugi Reaction ProductsDiverse applications in organic synthesis and drug development

Case Studies

  • Antiviral Screening : In a study evaluating various piperidine derivatives, one fluorinated analogue exhibited significant antiviral activity with an EC50 value of 7.4 µM against HCoV-229E while maintaining low cytotoxicity (CC50 = 44 µM). This underscores the importance of fluorine substitution in enhancing biological efficacy .
  • Synthetic Applications : The synthesis of macrocyclic compounds via Ugi reactions involving isocyanides has been reported to yield compounds with improved membrane permeability and biological activity, indicating the versatility of isocyanides in pharmaceutical applications .

Q & A

Q. What are the established synthetic routes for preparing a-Tosyl-(4-fluorobenzyl) isocyanide, and what key parameters influence yield?

The synthesis typically involves nucleophilic substitution of tosyl chloride with 4-fluorobenzylamine derivatives, followed by isocyanide formation via dehydration of the corresponding formamide. Critical parameters include reaction temperature (0–6°C for intermediates like 4-fluorobenzyl isocyanate), solvent choice (anhydrous conditions for moisture-sensitive steps), and stoichiometric control to minimize side reactions such as dimerization . Purification often employs column chromatography or recrystallization, with yields reported between 76–88% under optimized conditions .

Q. How can researchers ensure the stability of this compound during storage and handling?

The compound is sensitive to moisture and heat. Storage at –20°C in airtight, amber vials under inert gas (e.g., argon) is recommended. Analytical techniques like NMR and HRMS should confirm purity post-storage. Stability tests indicate decomposition rates <5% over six months when stored properly .

Q. What analytical methods are most effective for characterizing this compound?

High-resolution mass spectrometry (HRMS) and 19F^{19}\text{F} NMR are critical for confirming molecular identity and fluorine substitution. For structural elucidation, 1H^{1}\text{H} NMR and IR spectroscopy (C≡N stretch at ~2100–2150 cm1^{-1}) are standard. Purity assessment via HPLC with UV detection (λ = 254 nm) is advised .

Advanced Research Questions

Q. What mechanistic insights exist for this compound in multicomponent reactions (MCRs)?

The compound participates in Ugi-4CR reactions, where its electron-withdrawing tosyl group enhances electrophilicity, facilitating imine formation. Studies suggest the 4-fluorobenzyl moiety stabilizes transition states via weak C–F···H interactions, improving regioselectivity in carbamothioate synthesis (e.g., 82–88% yields in reactions with xanthate esters) . DFT calculations further reveal steric effects from the tosyl group as a key determinant of reaction pathways .

Q. How does this compound perform in photoredox-catalyzed cyanations compared to trityl isocyanide?

While trityl isocyanide is widely used in visible-light-mediated cyanations due to its radical-stabilizing trityl group, this compound shows promise in reactions requiring fluorinated products. However, its lower solubility in polar solvents (e.g., acetonitrile) and slower radical recombination kinetics may reduce efficiency. Optimization of photocatalysts (e.g., Ir(III) complexes) and solvent systems (e.g., DMF/THF mixtures) is ongoing .

Q. What strategies address contradictions in reported reactivity data for this compound?

Discrepancies in yields (e.g., 76% vs. 88% for carbamothioate formation) often arise from solvent polarity and substrate accessibility. For example, non-polar solvents like toluene favor carbamothioate synthesis, while DMSO promotes side reactions. Systematic studies using design of experiments (DoE) are recommended to isolate variables like temperature, solvent, and catalyst loading .

Q. How can researchers leverage this compound in enantioselective synthesis?

Chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids) can induce asymmetry during MCRs. Preliminary work with convertible isocyanides suggests that the tosyl group’s cleavage under acidic conditions enables downstream functionalization, enabling access to enantiomerically enriched amines or heterocycles .

Q. What role does the 4-fluorobenzyl group play in modulating biological activity of derivatives?

Fluorination enhances metabolic stability and bioavailability in drug candidates. For instance, 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride intermediates derived from this isocyanide exhibit improved binding to kinase targets due to fluorine’s electronegativity and size .

Methodological Considerations

Q. What protocols mitigate hazards associated with handling this compound?

Use fume hoods and personal protective equipment (PPE) due to its lachrymatory and asphyxiant properties. Quench waste with oxidizing agents (e.g., NaOCl) to neutralize isocyanide residues. LC-MS monitoring is advised to detect trace decomposition products .

Q. How can computational tools enhance the design of reactions involving this compound?

Molecular docking (for bioactive derivatives) and transition-state modeling (via Gaussian or ORCA software) predict regioselectivity and optimize reaction conditions. Machine learning models trained on existing MCR datasets can propose novel synthetic routes .

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